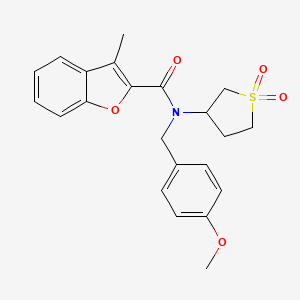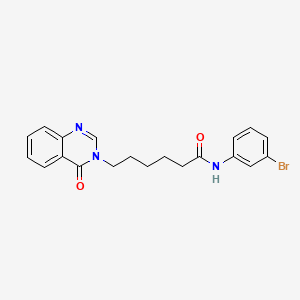![molecular formula C20H21N3O2 B12142780 8,9-Dimethoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline](/img/structure/B12142780.png)
8,9-Dimethoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,9-Dimethoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents and materials science applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of indolo[2,3-b]quinoxaline derivatives, including 8,9-Dimethoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline, typically involves condensation reactions. One common method is the condensation of isatin with o-phenylenediamine under acidic conditions, such as acetic, formic, or hydrochloric acid . Another approach involves the use of transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization . For instance, copper-doped CdS nanoparticles or cerium (IV) oxide nanoparticles can be used as catalysts to achieve high yields under microwave irradiation or aqueous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, selecting cost-effective catalysts, and ensuring the process is environmentally friendly.
化学反应分析
Types of Reactions
8,9-Dimethoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Reductive conditions, such as those involving SnCl2·H2O, can be used to form intramolecular C–N bonds.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: DDQ is commonly used for oxidative conditions.
Reducing Agents: SnCl2·H2O is effective for reductive transformations.
Catalysts: Transition metals like Ru(II) and nanoparticles such as copper-doped CdS or cerium (IV) oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative conditions can lead to the formation of quinoline derivatives, while reductive conditions can yield various indoloquinoxaline derivatives .
科学研究应用
8,9-Dimethoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antitumor agent, particularly in the treatment of colorectal cancer.
Materials Science: Indoloquinoxaline derivatives are used in optoelectronic devices, including semiconductors, light-emitting materials, and sensors.
作用机制
The mechanism of action of 8,9-Dimethoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline involves its interaction with molecular targets and pathways. In cancer cells, it inhibits the PI3K/AKT/mTOR signaling pathway, leading to decreased cell proliferation, reduced mitochondrial membrane potential, and increased apoptosis . This pathway is crucial for cell growth and survival, making it a target for anticancer therapies.
相似化合物的比较
Similar Compounds
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline: This compound has shown similar antitumor activity and interacts with the same signaling pathways.
N-substituted 6H-indolo[2,3-b]quinoxalines: These derivatives are synthesized using Ru(II)-catalyzed tandem ortho-C–H functionalization reactions and have shown biological activity.
Uniqueness
8,9-Dimethoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. Its dual methoxy groups and the presence of a 2-methylpropyl side chain differentiate it from other indoloquinoxaline derivatives, potentially leading to distinct interactions with biological targets and unique applications in materials science.
属性
分子式 |
C20H21N3O2 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC 名称 |
2,3-dimethoxy-6-(2-methylpropyl)indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C20H21N3O2/c1-12(2)11-23-16-8-6-5-7-13(16)19-20(23)22-15-10-18(25-4)17(24-3)9-14(15)21-19/h5-10,12H,11H2,1-4H3 |
InChI 键 |
XPOKTBCTSXWVAX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12142704.png)

![6-methyl-5-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12142719.png)
![(5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamine](/img/structure/B12142728.png)
![2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12142739.png)
![(5Z)-2-(3-chlorophenyl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12142746.png)
![2-[({7-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]pyrimidine](/img/structure/B12142759.png)
![N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}cyclopropanecarboxamide](/img/structure/B12142761.png)
![2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trif luoromethyl)phenyl]acetamide](/img/structure/B12142764.png)
![(5Z)-3-ethyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12142766.png)
![(2Z)-6-(4-propoxybenzyl)-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12142768.png)

![N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12142776.png)

